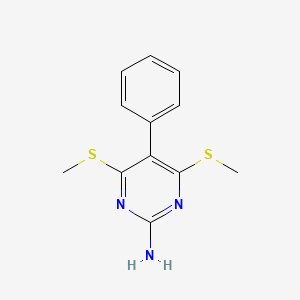
4,6-Bis(methylsulfanyl)-5-phenylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(methylsulfanyl)-5-phenylpyrimidin-2-amine is a heterocyclic compound with a pyrimidine core This compound is characterized by the presence of two methylsulfanyl groups at positions 4 and 6, and a phenyl group at position 5 of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(methylsulfanyl)-5-phenylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,6-dichloropyrimidine.
Substitution Reaction: The dichloropyrimidine undergoes a nucleophilic substitution reaction with methylthiol to introduce the methylsulfanyl groups at positions 4 and 6.
Amination: The intermediate product is then subjected to an amination reaction with aniline to introduce the phenyl group at position 5.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(methylsulfanyl)-5-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4,6-Bis(methylsulfanyl)-5-phenylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: It is studied for its role in inhibiting specific biological pathways, making it a candidate for drug development.
Industry: The compound is used in the synthesis of various organic materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4,6-Bis(methylsulfanyl)-5-phenylpyrimidin-2-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Pathway Modulation: It modulates biological pathways by interacting with key proteins, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
4,6-Bis(methylsulfanyl)pyrimidine: Lacks the phenyl group at position 5.
5-Phenylpyrimidine-2-amine: Lacks the methylsulfanyl groups at positions 4 and 6.
Uniqueness
4,6-Bis(methylsulfanyl)-5-phenylpyrimidin-2-amine is unique due to the presence of both methylsulfanyl groups and a phenyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Properties
CAS No. |
6299-77-0 |
|---|---|
Molecular Formula |
C12H13N3S2 |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
4,6-bis(methylsulfanyl)-5-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3S2/c1-16-10-9(8-6-4-3-5-7-8)11(17-2)15-12(13)14-10/h3-7H,1-2H3,(H2,13,14,15) |
InChI Key |
FCAZHFPWQPCRTR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NC(=N1)N)SC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















